3-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride
Overview
Description
“3-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the molecular formula C11H14ClNO. It has a molecular weight of 248.15 . The compound appears as a white to pale yellow powder .
Molecular Structure Analysis
The InChI code for “3-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride” is 1S/C11H14ClNO.ClH/c12-10-5-1-2-6-11(10)14-9-4-3-7-13-8-9;/h1-2,5-6,9,13H,3-4,7-8H2;1H
.
Physical And Chemical Properties Analysis
“3-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride” is a white to pale yellow powder . It should be stored at 0-8°C .
Scientific Research Applications
Environmental Impact and Remediation
Chlorophenols (CPs) , which share a structural component with the compound , have been identified as precursors to dioxins in chemical and thermal processes, including municipal solid waste incineration. Studies have explored their formation, pathways, and the correlation between CP concentrations and dioxin formation, proposing a unified pathway for de novo synthesis and precursor routes (Peng et al., 2016).
The aquifer-river interface (hyporheic zone) is highlighted as a critical pathway for the discharge of organochlorine compounds like chlorophenols to surface water, with the zone acting as a natural bioreactor. The review emphasizes the need for further research on the dynamics linking microbial metabolism, reactant supply, and contaminant transformation rates (Weatherill et al., 2018).
Pharmacological Properties and Drug Development
Piperidine derivatives are a focus of medicinal chemistry, with spiropiperidines being explored for drug discovery due to their three-dimensional chemical space. The review discusses methodologies for synthesizing spiropiperidines, highlighting their potential in creating compounds with novel therapeutic profiles (Griggs et al., 2018).
The potential of Piper spp. as a source of pharmacological compounds for treating leishmaniasis is discussed, emphasizing the leishmanicidal activity of various Piper compounds. This suggests a framework for investigating "3-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride" in a similar context, possibly exploring its bioactive properties against other diseases or conditions (Peixoto et al., 2021).
Analytical and Bioanalytical Methods
- Analytical techniques for determining the antioxidant activity of compounds provide insights into evaluating the potential health benefits of "3-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride". Methods such as ORAC, HORAC, TRAP, and TOSC are critical for understanding the antioxidant capacity and could be applied to study the compound's effectiveness in scavenging free radicals (Munteanu & Apetrei, 2021).
properties
IUPAC Name |
3-[2-(4-chlorophenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c14-12-3-5-13(6-4-12)16-9-7-11-2-1-8-15-10-11;/h3-6,11,15H,1-2,7-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBNEOVXWANZID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=CC=C(C=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride | |
CAS RN |
1220019-76-0 | |
Record name | Piperidine, 3-[2-(4-chlorophenoxy)ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220019-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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